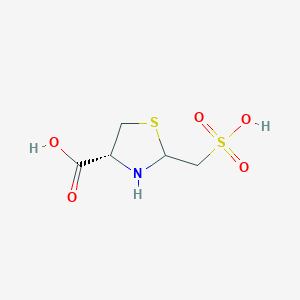

2-sulfomethyl-L-thioproline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-sulfomethyl-L-thioproline is a thiazolidinemonocarboxylic acid that is L-thioproline with a sulfomethyl group at position 2. It has a role as a metabolite. It is a thiazolidinemonocarboxylic acid, an organosulfonic acid and a thioproline. It derives from a L-thioproline.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that 2-sulfomethyl-L-thioproline exhibits significant antioxidant properties. A study demonstrated that thioproline, a related compound, protects cells from oxidative stress by enhancing cell viability under oxidative conditions. This suggests potential applications in preventing degenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study : In a controlled experiment, HeLa cells treated with thioproline showed increased resilience to oxidative stress, indicating its potential as a dietary supplement for oxidative stress-related conditions .

Hepatoprotective Effects

This compound has been identified as a hepatoprotective agent. It acts by preventing liver damage through various biochemical mechanisms. This application is particularly relevant in the context of liver diseases where protective agents are crucial for patient recovery .

Data Table: Hepatoprotective Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| Animal | Demonstrated reduction in liver enzyme levels post-treatment with thioproline | |

| Cell Culture | Enhanced cell survival rates under hepatotoxic conditions |

Metabolism of Sulfur Compounds

The metabolism of this compound involves its conversion to cysteine, which is vital for numerous biological functions including antioxidant defense and protein synthesis. This metabolic pathway highlights its role in sulfur metabolism and its therapeutic implications .

Data Table: Metabolic Pathways

| Pathway Component | Role |

|---|---|

| L-Thioproline | Precursor to cysteine |

| Cysteine | Antioxidant and protein synthesis |

| Enzymes Involved | Pyrroline-5-carboxylate reductase |

Biodegradation Potential

The compound's structure suggests potential for biodegradation applications, particularly in environmental remediation efforts where sulfur-containing compounds are utilized to detoxify pollutants .

Case Study : Research has shown that sulfur-containing compounds can enhance the biodegradation of organic pollutants in contaminated environments, indicating a promising application for this compound in environmental science.

Análisis De Reacciones Químicas

Enzymatic Oxidation by Pyrroline-5-Carboxylate Reductase (PYCR)

Human PYCR isozymes 1 and 2 catalyze the NAD(P)⁺-dependent oxidation of 2-sulfomethyl-L-thioproline (l-T4C) to produce cysteine. Key findings include:

Kinetic Parameters

| Parameter | PYCR1 | PYCR2 |

|---|---|---|

| kcat | 0.16 μM·s⁻¹ | 0.55 μM·s⁻¹ |

| KM (l-T4C) | 11.6 mM | 4.04 mM |

| Catalytic efficiency (kcat/KM) | 13.7 M⁻¹·s⁻¹ | 136 M⁻¹·s⁻¹ |

-

Substrate Specificity : PYCRs show no activity with L-proline or dl-thiazolidine-2-carboxylate, confirming the critical role of the sulfomethyl group at position 2 .

-

Inhibition : L-proline acts as a competitive inhibitor of PYCR1 (KIC=8.8±0.9 mM), suggesting overlapping substrate-binding sites .

Mechanism

The reaction proceeds via hydride transfer from the C2 position of l-T4C to NAD(P)⁺, followed by ring opening to generate cysteine (confirmed by LC-MS) .

Metabolic Role in Trypanosoma brucei

This compound has been identified as a metabolite in Trypanosoma brucei, though specific enzymatic pathways remain under investigation . Its sulfomethyl group likely participates in thiol-disulfide exchange reactions critical to redox homeostasis in sulfur-deficient environments.

Synthetic Reactivity (Theoretical Considerations)

While direct synthetic reactions of this compound are not yet documented, its structural analogs inform potential reactivity:

-

Thiophene Synthesis : Thioproline derivatives commonly undergo cyclization with sulfur sources (e.g., K₂S) to form thiophenes .

-

Decarboxylation : The carboxylic acid group may undergo Ag₂CO₃-catalyzed protodecarboxylation under acidic conditions .

Unresolved Questions and Research Gaps

-

Biosynthetic Pathways : The origin of the sulfomethyl group in l-T4C remains uncharacterized.

-

Non-Enzymatic Reactions : Stability under varying pH/temperature and interactions with electrophiles require experimental validation.

Propiedades

Fórmula molecular |

C5H9NO5S2 |

|---|---|

Peso molecular |

227.3 g/mol |

Nombre IUPAC |

(4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C5H9NO5S2/c7-5(8)3-1-12-4(6-3)2-13(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H,9,10,11)/t3-,4?/m0/s1 |

Clave InChI |

HYGZRLVEUKTESI-WUCPZUCCSA-N |

SMILES isomérico |

C1[C@H](NC(S1)CS(=O)(=O)O)C(=O)O |

SMILES canónico |

C1C(NC(S1)CS(=O)(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.